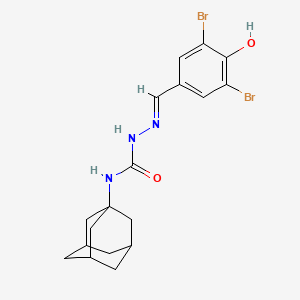![molecular formula C20H14N2OS B6071642 4-[[4-(1,3-Benzothiazol-2-yl)phenyl]iminomethyl]phenol](/img/structure/B6071642.png)
4-[[4-(1,3-Benzothiazol-2-yl)phenyl]iminomethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-(1,3-Benzothiazol-2-yl)phenyl]iminomethyl]phenol is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(1,3-Benzothiazol-2-yl)phenyl]iminomethyl]phenol typically involves the condensation of 2-aminobenzothiazole with 4-formylphenol under acidic or basic conditions. The reaction can be carried out using various catalysts and solvents to optimize yield and purity. Common synthetic routes include:
Condensation Reaction: The reaction between 2-aminobenzothiazole and 4-formylphenol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction and improve yield.
Solvent-Free Synthesis: Conducting the reaction without solvents to reduce environmental impact and improve safety.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, yield, and safety while minimizing waste and environmental impact. Common industrial methods include:
Batch Reactors: Traditional batch reactors where reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Modern continuous flow reactors that allow for continuous production and improved control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-[[4-(1,3-Benzothiazol-2-yl)phenyl]iminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the phenol group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated benzothiazole derivatives.
Aplicaciones Científicas De Investigación
4-[[4-(1,3-Benzothiazol-2-yl)phenyl]iminomethyl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[[4-(1,3-Benzothiazol-2-yl)phenyl]iminomethyl]phenol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antioxidant properties can protect cells from oxidative stress.
Comparación Con Compuestos Similares
4-[[4-(1,3-Benzothiazol-2-yl)phenyl]iminomethyl]phenol can be compared with other benzothiazole derivatives, such as:
2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol: Similar structure but with a methyl group at the 6-position.
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: Contains an octanamide group instead of a phenol group.
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide: Similar to the previous compound but with different substitution positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
4-[[4-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c23-17-11-5-14(6-12-17)13-21-16-9-7-15(8-10-16)20-22-18-3-1-2-4-19(18)24-20/h1-13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPITYDLVNVKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-N-(3-pyridinylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B6071563.png)
![4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-METHOXYPHENOL](/img/structure/B6071569.png)

![4-[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B6071585.png)
![N~2~-acetyl-N~1~-[1-(4-isobutylbenzyl)-3-piperidinyl]glycinamide](/img/structure/B6071588.png)
![2-(2-CHLORO-5-METHYLPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE](/img/structure/B6071589.png)
![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6071596.png)
![N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B6071599.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6071607.png)
![isopropyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6071626.png)
![ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B6071637.png)

![2-[2-amino-1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6071663.png)
![3-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6071673.png)
